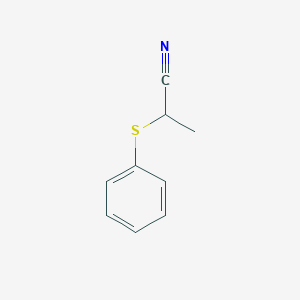

2-(Phenylthio)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJIVFUDWSGSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylthio Propanenitrile and Its Structural Analogues

Direct C-S Bond Formation Strategies in the Synthesis of 2-(Phenylthio)propanenitrile

Direct formation of the C-S bond is a common and efficient approach to this compound and its analogues. These methods include nucleophilic attack by sulfur on a nitrile-containing electrophile, transition metal-catalyzed cross-coupling reactions, and conjugate additions to unsaturated systems.

One direct method for forging the C(α)-S bond involves the nucleophilic attack of a propanenitrile enolate on an electrophilic sulfur reagent. The acidity of the α-proton of propanenitrile (pKa ~31 in DMSO) allows for its deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a reactive nitrile-stabilized carbanion, often referred to as a nitrile enolate.

This nucleophilic enolate can then react with an electrophilic sulfur source to introduce the phenylthio group. A common electrophilic reagent for this purpose is diphenyl disulfide (PhSSPh). The reaction proceeds via nucleophilic attack of the nitrile enolate on one of the sulfur atoms of diphenyl disulfide, cleaving the S-S bond and forming this compound, with sodium thiophenolate as a byproduct.

Table 1: Representative Electrophilic Thiolation of Propanenitrile

| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |

|---|---|---|---|---|

| Propanenitrile | Diphenyl disulfide | 1. LDA, THF, -78 °C | This compound | General Method |

| 2. PhSSPh |

This methodology provides a direct route to the desired product by activating the nitrile itself as a nucleophile.

Modern organic synthesis has seen the rise of transition metal catalysis for the formation of carbon-heteroatom bonds. While α-arylation of nitriles is well-documented, the analogous α-thioarylation represents a powerful tool for synthesizing compounds like this compound. A plausible and effective strategy involves the palladium- or nickel-catalyzed cross-coupling of an α-halopropanenitrile with thiophenol or a thiophenolate salt.

This approach, analogous to the Buchwald-Hartwig amination, typically employs a palladium(0) precatalyst in conjunction with a specialized phosphine (B1218219) ligand. The catalytic cycle is believed to involve the oxidative addition of the palladium(0) complex into the carbon-halogen bond of the α-halopropanenitrile, followed by reaction with the sulfur nucleophile (transmetalation or nucleophilic attack on the palladium complex) and subsequent reductive elimination to yield the this compound product and regenerate the active catalyst. The choice of base and ligand is crucial for achieving high efficiency and yield. nih.gov Nickel-based catalyst systems have also been developed for C-S cross-coupling reactions. rsc.org

Table 2: Conceptual Transition Metal-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| 2-Bromopropanenitrile | Thiophenol | Pd(0) or Ni(II) catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu) | This compound | nih.govrsc.org |

The thia-Michael addition is a highly efficient and atom-economical method for forming C-S bonds. For the synthesis of this compound, this involves the conjugate addition of thiophenol to a suitable α,β-unsaturated nitrile, most commonly acrylonitrile (B1666552). The reaction is typically facilitated by a catalyst, which can be a base or a nucleophile.

Base-catalyzed Michael addition involves the deprotonation of thiophenol by a base, such as triethylamine (B128534) (Et₃N), to form the more nucleophilic thiophenolate anion. chemrxiv.org This anion then adds to the β-carbon of acrylonitrile. Subsequent protonation yields the final product. Nucleophilic catalysts, such as phosphines (e.g., triphenylphosphine), operate by first adding to the Michael acceptor (acrylonitrile) to form a zwitterionic intermediate. monash.eduresearchgate.netrsc.orgresearchgate.net This intermediate then acts as a base to deprotonate the thiol, and the resulting thiolate adds to the activated acceptor. These reactions are often high-yielding and can be performed under mild conditions. nih.govorganic-chemistry.org

Table 3: Catalytic Systems for Michael Addition of Thiophenol to Acrylonitrile

| Michael Donor | Michael Acceptor | Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Thiophenol | Acrylonitrile | Triethylamine (Et₃N) | Solvent (e.g., Chloroform), Room Temp. | 3-(Phenylthio)propanenitrile* | nih.gov |

| Thiophenol | Acrylonitrile | Triphenylphosphine (B44618) (TPP) | Solvent-free or Solvent (e.g., THF), Room Temp. | 3-(Phenylthio)propanenitrile* | monash.edu |

| Thiophenol | Acrylonitrile | Dimethylphenylphosphine (DMPP) | Solvent (e.g., THF), Room Temp., few minutes | 3-(Phenylthio)propanenitrile* | researchgate.netrsc.orgresearchgate.net |

*Note: The direct product of Michael addition to acrylonitrile is 3-(phenylthio)propanenitrile. To obtain the target this compound via this general class of reaction, a different Michael acceptor, such as 2-butenenitrile, would be required, which would yield a structural analogue.

Functional Group Interconversions Leading to this compound

An alternative synthetic paradigm involves starting with a molecule that already contains the phenylthio group at the desired position and subsequently introducing the nitrile functionality.

A classic and straightforward method for the synthesis of this compound is the nucleophilic substitution of a halogen at the α-position of a propanenitrile derivative. This reaction proceeds via a standard Sₙ2 mechanism. A suitable precursor, such as 2-bromopropanenitrile or 2-chloropropanenitrile, is treated with a salt of thiophenol, typically sodium thiophenolate (PhSNa).

The thiophenolate anion is a potent sulfur nucleophile that readily displaces the halide leaving group from the α-carbon of the nitrile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 pathway. This method is highly effective for preparing nitriles from halogenoalkanes. monash.edu

Table 4: Nucleophilic Substitution for this compound Synthesis

| Substrate | Nucleophile | Solvent | Product | Ref. |

|---|---|---|---|---|

| 2-Bromopropanenitrile | Sodium thiophenolate | DMF or Acetone | This compound | monash.edu |

Reductive cyanation broadly refers to the conversion of a carbonyl group to a nitrile group. A particularly powerful method for this transformation is the Van Leusen reaction, which converts ketones into nitriles with the addition of one carbon atom using tosylmethyl isocyanide (TosMIC). wikipedia.orgsynarchive.comorganic-chemistry.org This reaction can be adapted to synthesize this compound from a suitable ketone precursor.

The starting material for this route would be 1-(phenylthio)propan-2-one. The reaction mechanism involves the base-promoted addition of the deprotonated TosMIC to the ketone's carbonyl group. synarchive.com This is followed by a sequence of cyclization, tautomerization, and elimination of the tosyl group, ultimately yielding the target nitrile after workup. wikipedia.orgsynarchive.com This method effectively serves as a reductive cyanation of the ketone, transforming the C=O group into a CH-CN group. wikipedia.orgvarsal.com

Table 5: Van Leusen Reaction for Nitrile Synthesis

| Ketone Precursor | Reagent | Base/Solvent System | Product | Ref. |

|---|---|---|---|---|

| 1-(Phenylthio)propan-2-one | Tosylmethyl isocyanide (TosMIC) | t-BuOK in THF/DME | This compound | wikipedia.orgsynarchive.com |

Asymmetric and Stereoselective Synthesis of Chiral this compound

The creation of chiral centers with high fidelity is a significant challenge in modern organic synthesis. For this compound, which possesses a stereogenic center at the α-position to the nitrile group, controlling the three-dimensional arrangement of the substituents is paramount for its application in stereospecific synthesis. The following subsections explore enantioselective and diastereoselective strategies, including biocatalytic methods, to achieve this control.

The catalytic asymmetric synthesis of α-arylnitriles is a field of growing interest, as these compounds are precursors to a variety of biologically active molecules. While direct enantioselective catalysis for this compound is not extensively documented in dedicated studies, the principles can be inferred from the synthesis of structurally related chiral nitriles and thio-compounds. Methodologies often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Promising catalytic systems for the asymmetric synthesis of chiral nitriles include chiral phosphoric acids and metal complexes incorporating chiral ligands. For instance, chiral phosphoric acid catalysts have been successfully employed in the domino cyclization reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins with high enantioselectivity. rsc.org This approach, which constructs C-N bonds asymmetrically, highlights the potential of chiral Brønsted acids in controlling the stereochemistry of reactions involving sulfur-containing nucleophiles.

Furthermore, transition-metal catalysis offers a powerful tool for enantioselective C-C bond formation. Asymmetric Negishi cross-coupling reactions, catalyzed by chiral nickel complexes, have been used to synthesize secondary α-arylnitriles from racemic α-bromonitriles with good enantiomeric excess (ee). This stereoconvergent approach demonstrates that a chiral catalyst can effectively differentiate between the enantiomers of a racemic starting material. Similarly, iridium and Brønsted acid co-catalyzed enantioselective cycloaddition reactions have been developed to yield complex chiral molecules with excellent enantioselectivities, often exceeding 95% ee. These examples suggest that a well-designed chiral metal catalyst could be effective for the enantioselective synthesis of this compound, potentially through the coupling of a phenylthio-containing nucleophile with a suitable electrophile bearing a nitrile group.

When a molecule contains more than one stereocenter, controlling the relative configuration between them—diastereoselectivity—becomes critical. For structural analogues of this compound that bear an additional stereocenter, diastereoselective synthesis is essential. Such control can be achieved through either substrate-controlled or catalyst-controlled methods.

In substrate-controlled diastereoselection, the existing chirality in the substrate directs the stereochemical outcome of a subsequent reaction. For example, the diastereoselective synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles showcases how a chiral starting material can influence the formation of a new stereocenter. aalto.fi Although racemization can be a challenge, this approach can provide access to specific diastereomers. aalto.fi

Catalyst-controlled diastereoselective synthesis offers an alternative where the chiral catalyst dictates the stereochemistry, often overriding the influence of any pre-existing stereocenters in the substrate. A Pd-catalyzed intramolecular asymmetric allylic alkylation has been developed for the synthesis of 2,3-disubstituted indanones with high diastereo- and enantioselectivities. researchgate.net This method demonstrates the power of a chiral catalyst to create two adjacent stereocenters with a high degree of control. Similarly, a five-component diastereoselective synthesis of polysubstituted 2-piperidinones has been reported, yielding products with three or four stereocenters as a single diastereomer. aalto.fi These strategies could be adapted for the synthesis of complex analogues of this compound by carefully selecting the starting materials and the chiral catalytic system.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.gov

Lipase-catalyzed kinetic resolution is a common strategy to obtain enantioenriched nitriles. This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For instance, lipase (B570770) from Pseudomonas fluorescens, immobilized on modified silica (B1680970) nanoparticles, has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov The addition of ionic liquids was found to enhance the process efficiency, achieving high conversion and significant enantiomeric excess of the desired (S)-enantiomer. nih.gov

A similar approach has been applied to a close structural analogue, methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates, which are important intermediates in the synthesis of diltiazem. rsc.org The resolution was catalyzed by lipase PS from Pseudomonas cepacia using various acylating agents in organic solvents. rsc.org Immobilization of the enzyme on supports like Celite was shown to enhance its activity. rsc.org

The following tables summarize key findings from biocatalytic resolution studies of compounds structurally related to this compound.

| Enzyme | Support | Solvent | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Amine-modified silica | Hexane | 1% (w/v) [BMIM]Cl | 97.4 | 79.5 |

| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (eeP, %) | Enantiomeric Excess of Substrate (eeS, %) |

|---|---|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | Isopropenyl acetate (B1210297) | Diisopropyl ether | 72 | 50 | >99 | >99 |

These biocatalytic methods provide a practical and efficient route to enantioenriched building blocks that are structurally analogous to this compound, demonstrating the potential of this strategy for the production of the chiral target compound itself.

Reactivity Profiles and Mechanistic Investigations of 2 Phenylthio Propanenitrile

Reactivity at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity is the basis for a variety of addition, reduction, and hydrolysis reactions.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.orgchemistrysteps.com Strong carbon-based nucleophiles, such as those found in Grignard and organolithium reagents, can attack this carbon. The initial addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion or iminium salt. chemistrysteps.comlibretexts.org This intermediate does not typically undergo a second nucleophilic attack but is instead hydrolyzed during aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com This transformation provides a valuable synthetic route from nitriles to ketones.

The general mechanism involves the nucleophile adding to the electrophilic carbon of the C≡N triple bond, followed by hydrolysis of the resulting imine intermediate. libretexts.org

The nitrile group of 2-(phenylthio)propanenitrile can be completely or partially reduced, or hydrolyzed to other functional groups such as amines, aldehydes, and carboxylic acids.

Reduction of the Nitrile Group Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orglibretexts.org An aqueous workup then protonates the resulting dianion to furnish the primary amine. libretexts.org Catalytic hydrogenation using hydrogen gas over a metal catalyst (such as Raney nickel, palladium, or platinum) is also an effective and often more economical method for producing primary amines from nitriles. libretexts.orgwikipedia.orgsavemyexams.com

Alternatively, the use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can halt the reduction at the aldehyde stage. chemistrysteps.comwikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. libretexts.orgwikipedia.org Subsequent hydrolysis in an aqueous workup cleaves this complex to release the aldehyde. wikipedia.org

Hydrolysis of the Nitrile Group The hydrolysis of nitriles can be catalyzed by either acid or base to produce carboxylic acids. chemistrysteps.comchemguide.co.uk In both cases, the reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This forms an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

Base-catalyzed hydrolysis: A strong nucleophile, the hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk

Table 1: Summary of Nitrile Group Transformations

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Reduction |

While the nitrile group itself can participate in cycloadditions, a more common related pathway involves the transformation of the nitrile into a 1,3-dipole, such as a nitrile oxide, which then undergoes cycloaddition. Nitrile oxides are versatile intermediates in the synthesis of five-membered heterocycles, particularly isoxazoles, through [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes. doi.orgyoutube.com

A relevant example is the generation and cycloaddition of phenylthio nitrile oxide. doi.org This species can be generated in situ and trapped with alkenes to produce 3-(phenylthio)-Δ²-isoxazolines. doi.org This reaction highlights a potential reactivity pathway for derivatives of this compound, where the core structural motifs are utilized to construct complex heterocyclic systems. The mechanism is a concerted [3+2] cycloaddition, a type of pericyclic reaction. youtube.comnih.gov

Reactivity of the α-Carbon and Associated Carbanionic Intermediates

The hydrogen atom on the carbon alpha to both the nitrile and the phenylthio group is acidic. This acidity is due to the ability of both adjacent functional groups to stabilize the resulting negative charge of the conjugate base (a carbanion) through resonance and inductive effects. This allows for the facile generation of a carbanionic intermediate, which is a potent nucleophile.

The α-proton can be readily removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion. lookchem.com This process is known as α-metallation. The resulting nucleophilic species can then react with a wide range of electrophiles to introduce new substituents at the α-position.

An exemplary reaction is the synthesis of this compound itself from propiononitrile. lookchem.com In this procedure, propiononitrile is treated with LDA at low temperature to form the corresponding lithiated carbanion. lookchem.com This carbanion then acts as a nucleophile, attacking an electrophilic sulfur source like diphenyldisulfane. lookchem.com This results in the formation of a new carbon-sulfur bond, yielding the desired this compound. lookchem.com

Phase-transfer catalysis (PTC) is a powerful technique for the alkylation and acylation of compounds with acidic protons, such as this compound. orgsyn.orgnumberanalytics.com This method facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). orgsyn.orgnumberanalytics.com

In a typical PTC alkylation, the nitrile is dissolved in an organic solvent with an alkylating agent (e.g., an alkyl halide). researchgate.net A concentrated aqueous solution of a base, like sodium hydroxide, is used to deprotonate the α-carbon. orgsyn.org A phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium (B224687) bromide (TBAB), is essential. nih.gov The lipophilic cation of the catalyst pairs with the carbanion generated at the interface, transporting it into the organic phase where it can react with the electrophilic alkylating agent. orgsyn.orgresearchgate.net This methodology is highly efficient and avoids the need for strong, anhydrous bases like LDA. nih.gov The versatility of this method allows for the alkylation of various CH-acidic compounds, including arylacetonitriles, which are structurally analogous to this compound. orgsyn.org

Table 2: Components of Phase-Transfer Catalysis for α-Alkylation

| Component | Role/Example |

|---|---|

| Substrate | Compound with acidic α-proton (e.g., this compound) |

| Organic Phase | Inert solvent (e.g., Toluene, Benzene) containing substrate and electrophile |

| Aqueous Phase | Concentrated base (e.g., 50% aq. NaOH) |

| Electrophile | Alkylating or acylating agent (e.g., Alkyl halide, Benzyl halide) |

| Catalyst | Quaternary ammonium or phosphonium (B103445) salt (e.g., Tetrabutylammonium bromide) |

Transformations Involving the Phenylthio Moiety

The phenylthio group in this compound is a key functional moiety that governs a significant portion of its reactivity. This sulfur-containing group can undergo a variety of transformations, including oxidation, cleavage, and participation in complex molecular rearrangements.

The sulfur atom in the phenylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a fundamental reaction in organosulfur chemistry. The degree of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions.

Commonly employed oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other reagents such as sodium periodate. The selective oxidation to the sulfoxide is often more challenging than the further oxidation to the sulfone, as over-oxidation is a common side reaction.

Mechanism of Oxidation: The oxidation of sulfides generally proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For instance, when using a peroxy acid like m-CPBA, the reaction is thought to occur through a concerted "butterfly" transition state.

To Sulfoxide: The use of one equivalent of the oxidizing agent under controlled temperature conditions typically favors the formation of the sulfoxide, 2-(phenylsulfinyl)propanenitrile. A variety of methods have been developed for the selective oxidation of sulfides to sulfoxides, emphasizing "green" chemistry principles by using agents like H₂O₂ in acetic acid.

To Sulfone: The application of a stoichiometric excess of a strong oxidizing agent or harsher reaction conditions will further oxidize the intermediate sulfoxide to the corresponding sulfone, 2-(phenylsulfonyl)propanenitrile. Niobium carbide has been shown to be an effective catalyst for the selective oxidation of sulfides to sulfones using hydrogen peroxide.

The nitrile group is generally stable under many sulfoxidation conditions, allowing for the selective transformation of the sulfide (B99878) moiety.

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Key Characteristics |

| 2-(Phenylsulfinyl)propanenitrile (Sulfoxide) | 1 equiv. m-CPBA or H₂O₂ | Controlled oxidation, often at lower temperatures to prevent over-oxidation to the sulfone. |

| 2-(Phenylsulfonyl)propanenitrile (Sulfone) | ≥2 equiv. m-CPBA or H₂O₂ with catalyst | Stronger conditions or excess oxidant lead to the fully oxidized sulfone. |

Desulfurization and Reductive Cleavage Strategies

The removal of the phenylthio group, known as desulfurization, is a valuable synthetic transformation that results in the formation of a carbon-hydrogen bond, effectively replacing the C-S bond. This reductive cleavage can be accomplished using various reagents and methods, with the choice often depending on the desired outcome and the presence of other functional groups in the molecule.

Common Desulfurization Methods:

Raney Nickel: One of the most classic and effective methods for the desulfurization of thioethers is the use of Raney nickel (Raney Ni). This reagent is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. The high surface area of Raney Ni is saturated with adsorbed hydrogen, which facilitates the hydrogenolysis of the carbon-sulfur bond. In the case of this compound, treatment with Raney Ni would yield propanenitrile. The reaction is typically carried out by heating the substrate with a slurry of the activated Raney Ni in a solvent like ethanol. This method is particularly useful for complete removal of the sulfur moiety.

Dissolving Metal Reductions: Another powerful method for cleaving the phenylthio group is through the use of dissolving metal reductions, such as lithium in liquid ammonia. This method involves the transfer of electrons from the metal to the substrate, leading to the cleavage of the C-S bond. This approach can be highly effective for aryl thioethers.

Other Reagents: A range of other reagents can also effect desulfurization. For instance, systems like triphenylphosphine (B44618) in the presence of an iodine source have been shown to promote the desulfurization of thiols for nucleophilic substitution, a related transformation. Nickel-based catalytic systems are also being developed for the reductive cleavage of C-O and C-S bonds.

The efficiency of these methods can be influenced by the structure of the substrate and the reaction conditions. For this compound, the primary product of desulfurization is propanenitrile, demonstrating the replacement of the phenylthio group with a hydrogen atom.

Table 2: Desulfurization of this compound

| Method | Reagent(s) | Product | Key Features |

| Hydrogenolysis | Raney Nickel (in Ethanol) | Propanenitrile | A widely used, effective method for complete C-S bond cleavage. |

| Dissolving Metal Reduction | Lithium in Liquid Ammonia | Propanenitrile | Powerful reduction method, particularly for aryl thioethers. |

Participation in Rearrangements and Cyclization Processes

The structural features of this compound and its derivatives, particularly the sulfoxide, allow them to participate in synthetically important rearrangement and cyclization reactions. These processes often involve the formation of reactive intermediates that can undergo intramolecular transformations to yield new structural motifs.

Pummerer Rearrangement: The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. The sulfoxide derived from this compound, which is 2-(phenylsulfinyl)propanenitrile, can undergo this rearrangement. The reaction is typically initiated by an activating agent, such as acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA).

The mechanism begins with the acylation of the sulfoxide oxygen, which makes the α-proton more acidic. Subsequent deprotonation by a base (like the acetate (B1210297) anion) leads to the formation of a sulfur ylide. This intermediate then collapses, eliminating an acetate group and forming a thionium (B1214772) ion. Finally, nucleophilic attack by the acetate on the α-carbon yields an α-acetoxy sulfide. Hydrolysis of this product can lead to the formation of a carbonyl compound. This rearrangement transforms the sulfoxide into a functionalized thioether, which can be a precursor for other synthetic targets.

-Sigmatropic Rearrangements: Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. The-sigmatropic rearrangement is particularly relevant for allylic sulfoxides, selenoxides, and nitrogen ylides. While this compound itself is not an allylic sulfide, related structures can be designed to undergo such rearrangements. For example, if an allylic group were attached to the sulfur atom, a-sigmatropic rearrangement could be induced.

Furthermore, there is evidence for the participation of the nitrile group in-sigmatropic rearrangements of related sulfur ylides. The reaction of α-cyanoalkyl-dimethylsulfonium salts with a base can generate an intermediate ylide that rearranges to form a ketenimine derivative. This indicates that the nitrile functionality in proximity to a sulfur ylide can influence the course of rearrangement reactions.

Cyclization Reactions: The functional groups in this compound and its derivatives can be exploited in cyclization reactions to form heterocyclic compounds. For example, intermediates generated during a Pummerer rearrangement can be trapped intramolecularly by a nucleophile present in the molecule to form a ring. This "interrupted Pummerer reaction" is a powerful strategy for constructing fused heterocyclic systems. While specific examples for this compound are not extensively documented in this context, the principle is broadly applicable to functionalized sulfoxides.

These rearrangement and cyclization reactions highlight the synthetic versatility of the this compound scaffold, enabling access to a diverse range of more complex molecular architectures.

Radical and Photochemical Reaction Mechanisms

Beyond ionic pathways, this compound can engage in reactions proceeding through radical intermediates or initiated by photochemical energy. These mechanisms open up alternative routes for bond formation and cleavage.

The carbon-sulfur bond in this compound can be susceptible to homolytic cleavage under radical conditions, and the molecule can participate in radical addition and cyclization reactions.

C-S Bond Cleavage: The cleavage of the C(sp³)–S bond in thioethers can be initiated by radical-generating reagents. For example, metal-free methods using reagents like N-chlorosuccinimide (NCS) can mediate the cleavage of C-S bonds in thioethers to form various products, including aldehydes and dithioacetals. While the mechanism can be complex and may involve ionic intermediates, radical pathways can also play a role, particularly in the presence of radical initiators or under photolytic conditions. The homolytic cleavage of the C-S bond would generate a 1-cyanoethyl radical and a phenylthiyl radical (PhS•). The fate of these radicals would then depend on the specific reaction conditions and the presence of other reactive species.

Radical Cyclizations: α-Thio-substituted nitriles are valuable precursors in radical cyclization reactions. A radical can be generated at a different position in the molecule, which can then add to an unsaturated bond (like a double or triple bond) elsewhere in the same molecule. The phenylthio group can act as a stabilizing group for an adjacent radical or can be the target of a radical addition.

The ability to generate and control radical intermediates offers a powerful alternative to traditional ionic chemistry for the construction of complex molecular frameworks from simple thioether precursors.

The absorption of light can promote this compound to an electronically excited state, opening up reaction pathways that are not accessible under thermal conditions. Thioethers are known to participate in a variety of photochemical reactions, often involving photoinduced electron transfer (PET).

Photoinduced Electron Transfer (PET): In a PET process, an excited state molecule can act as either an electron donor or an electron acceptor. Thioethers, with their sulfur lone pairs, can be effective electron donors in their excited state. Upon irradiation, this compound could transfer an electron to a suitable acceptor, generating a radical cation. This highly reactive intermediate can then undergo various subsequent reactions, such as fragmentation, addition, or cyclization.

Conversely, the nitrile group is electron-withdrawing and can facilitate electron capture. In the presence of a photosensitizer and an electron donor, the nitrile group could be reduced, leading to different chemical outcomes.

The specific pathway of a PET reaction is highly dependent on the reaction partners and conditions. For example, visible-light-driven photocatalysis has been used in reactions involving substrates with nitrile groups, leading to complex transformations like the synthesis of α-sulfinylphthalides.

Photolysis and C-S Bond Cleavage: Direct photolysis of this compound by UV light can also lead to the homolytic cleavage of the carbon-sulfur bond. The energy from the absorbed photon can be sufficient to break the relatively weak C-S bond, generating a 1-cyanoethyl radical and a phenylthiyl radical, similar to what might be expected under thermal radical conditions. These radicals would then react further, potentially leading to dimerization, disproportionation, or reaction with the solvent.

The study of photochemical reactions of thioethers is an active area of research, offering mild and selective methods for chemical synthesis. The interplay between the phenylthio and nitrile functionalities in this compound makes it an interesting substrate for exploring novel photochemical transformations.

Applications of 2 Phenylthio Propanenitrile As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Functionalized Organic Compounds

The true utility of 2-(phenylthio)propanenitrile is demonstrated by its capacity to be converted into a multitude of other functionalized compounds. The nitrile and phenylthio groups, having served their purpose in activating the molecule for initial reactions, can be chemically altered or removed to unveil new functionalities.

The nitrile group is a masked carbonyl or carboxyl group, providing a reliable pathway to ketones and carboxylic acids.

Ketone Synthesis: The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a classic method for ketone synthesis. libretexts.orgmasterorganicchemistry.com this compound can be treated with an appropriate Grignard reagent (R-MgX) to form an intermediate imine anion. This intermediate is stable to further addition of the organometallic reagent but is readily hydrolyzed upon aqueous workup to yield an α-phenylthio ketone. libretexts.orgmasterorganicchemistry.comlibretexts.org This method prevents the common problem of over-addition that can occur with other carbonyl precursors like esters or acid chlorides. The resulting α-phenylthio ketone can be used in further synthetic steps or the phenylthio group can be removed reductively.

Carboxylic Acid Derivative Synthesis: The nitrile functionality can be completely hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid. libretexts.org For this compound, this hydrolysis yields 2-(phenylthio)propanoic acid. nih.gov This transformation is a robust and high-yielding method for introducing a carboxylic acid moiety. libretexts.orgmnstate.edu From the carboxylic acid, a full suite of derivatives, including esters, amides, and acid chlorides, can be accessed through standard condensation reactions. libretexts.orgyoutube.com

Aldehyde Synthesis: While more challenging, nitriles can be partially reduced to aldehydes using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is hydrolyzed during workup.

The table below summarizes key transformations of this compound into these carbonyl compounds.

| Starting Material | Reagent(s) | Product Type | Specific Product Example |

| This compound | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | α-Phenylthio Ketone | 3-(Phenylthio)butan-2-one |

| This compound | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | Carboxylic Acid | 2-(Phenylthio)propanoic acid |

| This compound | 1. DIBAL-H 2. H₂O | α-Phenylthio Aldehyde | 2-(Phenylthio)propanal |

The structure of this compound is well-suited for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science.

Chiral Amines: Complete reduction of the nitrile group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine, specifically 2-(phenylthio)propan-1-amine. libretexts.org To access chiral amines, a stereocenter must be introduced. This can be achieved by asymmetric alkylation of the α-position prior to reduction or by using chiral reducing agents. The synthesis of α-trifluoromethyl-amines, for example, has been demonstrated by reacting imines with the Ruppert-Prakash reagent, a strategy that could be adapted. enamine.net

Chiral Alcohols: Chiral alcohols can be accessed through stereoselective reactions involving derivatives of this compound. For instance, the nitrile can be converted to an α-phenylthio aldehyde, which can then undergo stereoselective aldol (B89426) reactions with enolates. rsc.org These reactions can establish new stereocenters with high diastereoselectivity. Subsequent removal of the phenylthio group and reduction of the carbonyl can lead to chiral 1,2- or 1,3-diols. Enzymatic cascades have also proven highly effective for producing enantiopure 1,2-amino alcohols from related starting materials, highlighting a potential biocatalytic route for derivatives of this compound. nih.govresearchgate.net

Utility in the Construction of Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The functional groups of this compound provide multiple points of entry for the construction of these ring systems.

The bifunctional nature of α-aminonitriles, which can be derived from their α-thioether analogues, makes them excellent precursors for five-membered heterocycles like imidazoles, oxazoles, and isothiazoles. arkat-usa.org The general strategy involves using the inherent nucleophilicity of the amino group and the electrophilicity of the nitrile carbon to react with a suitable partner and cyclize. arkat-usa.org

Furthermore, the phenylthio group and the activated α-position can be directly involved in cyclization reactions. For example, radical cyclization of related alkenyl isonitriles has been used to synthesize 2-phenylthio-1-pyrrolines. researchgate.net It is conceivable that this compound could be elaborated with an alkenyl chain and then undergo a similar intramolecular cyclization to form substituted pyrrolidines or other nitrogen-containing rings. In another approach, the carbanion generated at the α-position can react with dielectrophiles in a tandem fashion to construct cyclic systems. For instance, reaction with an α,β-unsaturated ketone followed by intramolecular cyclization could lead to substituted cyclohexanone (B45756) derivatives.

| Heterocycle Class | Potential Synthetic Strategy |

| Imidazoles/Oxazoles | Conversion to an α-aminonitrile derivative followed by cyclization with an appropriate electrophile. arkat-usa.org |

| Pyrrolines/Pyrrolidines | Elaboration with an unsaturated side chain followed by intramolecular radical or anionic cyclization. researchgate.net |

| Dihydrothiophenes | Reaction with β-nitrostyrenes in a lipase-catalyzed cyclization, analogous to the synthesis with β-ketothioamides. mdpi.com |

Contributions to Stereoselective Synthesis of Complex Molecular Architectures

The synthesis of complex molecules, such as natural products, often requires precise control over stereochemistry. This compound can be a valuable tool in stereoselective synthesis. The key lies in the ability to functionalize the α-position in a stereocontrolled manner.

The carbanion formed by deprotonation of this compound can be reacted with chiral electrophiles or in the presence of a chiral catalyst to set the first stereocenter. This stereocenter can then direct the stereochemical outcome of subsequent reactions. A powerful example of this concept is seen in the highly stereoselective aldol reactions of cyclic α-phenylthio aldehydes, which are derived from precursors like this compound. rsc.org These reactions can create products with multiple, well-defined chiral centers. The phenylthio group itself can participate in rearrangements, allowing for the transfer of chirality and the formation of complex spirocyclic systems. rsc.org The ability to generate a stereocenter and then transform the nitrile and thioether groups into a variety of other functionalities makes this building block highly effective for the asymmetric synthesis of intricate molecular targets.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. rsc.org The reactivity of this compound makes it an excellent candidate for inclusion in such processes.

Nitriles are known participants in classic MCRs like the Strecker and Povarov reactions. nih.gov More relevantly, activated nitriles like malononitrile (B47326) are workhorses in MCRs, often acting as the nucleophilic component. researchgate.net this compound can be viewed as a mono-activated analogue of malononitrile. Its carbanion can initiate a cascade sequence, for example, by undergoing a Knoevenagel condensation with an aldehyde, followed by a Michael addition with another component, and finally an intramolecular cyclization to rapidly build molecular complexity. nih.govnih.gov The integration of this building block into MCRs and cascade sequences represents a powerful, atom-economical approach to synthesizing diverse libraries of complex molecules, including various heterocyclic systems. nih.govnih.gov

Theoretical and Computational Studies of 2 Phenylthio Propanenitrile Reactivity and Selectivity

Electronic Structure and Conformational Analysis

The reactivity and stability of 2-(Phenylthio)propanenitrile are intrinsically linked to its three-dimensional shape and the distribution of electrons within the molecule. Conformational analysis, typically performed using Density Functional Theory (DFT), is crucial for identifying the most stable arrangements of the atoms (conformers) and the energy barriers between them. While direct computational studies on this compound are not extensively documented in the literature, analysis of closely related α-phenylthio compounds provides significant insights.

Studies on similar structures, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have been conducted using DFT calculations (B3LYP/6-311++G(d,p)) and the Polarisable Continuum Model (PCM) to account for solvent effects. These studies reveal the existence of stable gauche and cis conformers, with the gauche conformers generally being more stable in the gas phase. The relative stability is influenced by a combination of steric hindrance and subtle orbital interactions, such as those between the sulfur lone pair and antibonding orbitals of adjacent groups (e.g., nS→π*C=O). For this compound, a similar analysis would focus on the rotation around the C-S and C-C bonds adjacent to the chiral center.

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's frontier orbital interactions. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system. The LUMO is likely centered on the phenyl ring and the cyano group's π* antibonding orbital. Molecular electrostatic potential (MEP) maps can further illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Relative Energies of Conformers for a Related Phenylthio Compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution (PCM) |

| gauche | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| cis | B3LYP/6-311++G(d,p) | +1.5 - 2.5 | Varies with solvent polarity |

Note: Data is illustrative and based on trends observed for related phenylthio acetamides. The exact values for this compound would require specific calculations.

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For reactions involving this compound, such as nucleophilic substitution, elimination, or addition to the nitrile group, DFT methods can be employed to model the entire reaction coordinate. For instance, in a base-catalyzed alkylation, the first step would be the deprotonation at the α-carbon to form a stabilized carbanion. Computational modeling can determine the pKa of this proton, the structure of the resulting anion, and the subsequent energy barrier for its reaction with an electrophile.

Transition state theory, combined with quantum chemical calculations, allows for the precise characterization of transition state structures. nih.gov This includes determining key geometric parameters (bond lengths and angles) and performing frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org Studies on related systems, like the reaction of phenyl isocyanate with alcohols, have successfully used DFT to show that reactions proceed through cyclic transition states, with the energy barrier decreasing as the complexity of the alcohol associate increases. researchgate.net A similar approach for this compound could elucidate how it interacts with other reagents on a molecular level. nih.govresearchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

A pertinent example of predicting selectivity comes from a theoretical study on the Diels-Alder reaction between (Z)-1-(phenylthio)-2-methoxy-1,3-butadiene and acrylonitrile (B1666552). This study utilized frontier molecular orbital (FMO) theory to explain the observed regioselectivity. The calculations showed that secondary orbital interactions, which are only possible in the endo transition states, play a significant role in favoring the formation of the ortho adducts over the meta adducts. This principle is directly applicable to predicting the regioselectivity of cycloaddition reactions where this compound or its derivatives might act as dienophiles or dienes.

Table 2: Predicted vs. Experimental Product Ratios in a Diels-Alder Reaction Involving a Phenylthio-Substituted Diene

| Adduct Type | Addition Mode | Predicted Ratio (based on FMO) | Experimental Ratio |

| ortho | endo | Favored | ~3-4 times more than meta |

| meta | endo | Disfavored | - |

| ortho | exo | - | - |

| meta | exo | - | - |

Source: Based on findings from the theoretical examination of the reaction of acrylonitrile with l-(Phenylthio)-2-methoxy-l,3-butadiene.

Computational Insights into Stereochemical Outcomes and Asymmetric Induction

Since this compound is a chiral molecule, understanding and predicting the stereochemical outcome of its reactions is of paramount importance. Computational methods provide powerful models for rationalizing and predicting enantiomeric and diastereomeric ratios. This is typically achieved by calculating the transition state energies for all possible stereoisomeric pathways. The pathway with the lowest energy barrier will be the dominant one, leading to the major product isomer.

For example, in the asymmetric alkylation of the carbanion derived from this compound using a chiral catalyst, computational modeling can be used to build and evaluate the different diastereomeric transition state structures. These models would account for the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) between the substrate, the electrophile, and the chiral ligand that are responsible for asymmetric induction.

Studies on related systems, such as the diastereoselective additions of nucleophiles to α-chiral N-sulfonyl imines, have demonstrated that computational models can successfully rationalize the observed syn or anti selectivity. researchgate.net These studies often reveal that classical models like the Felkin-Anh model may not be sufficient and that more nuanced stereoelectronic effects, identifiable through computation, are at play. researchgate.net Similarly, computational modeling has been used to understand the enantioselectivity of enzymatic reactions involving chiral nitriles, where docking studies and in silico mutations help to rationalize why a particular enantiomer is formed. nih.gov

In Silico Design Principles for Catalytic Systems Involving this compound

The principles of computational chemistry extend beyond analysis and prediction to the rational, in silico design of new and improved catalysts. researchgate.net For reactions involving this compound, this could involve designing a catalyst that enhances reaction rates, improves selectivity, or enables entirely new transformations.

The process of in silico catalyst design often follows a workflow:

Hypothesize a Mechanism: Based on known chemistry, a plausible catalytic cycle is proposed.

Model the Reaction: Quantum chemical calculations are used to model each step of the proposed cycle with an initial catalyst candidate. The rate-limiting step and selectivity-determining steps are identified.

Identify Key Descriptors: The electronic or steric properties of the catalyst that most influence the energy of the key transition states are identified. These might include ligand bite angles, Hammett parameters of substituents, or the catalyst's HOMO/LUMO energies.

Virtual Screening: A library of virtual catalyst candidates with systematic variations of these descriptors is created.

Performance Prediction: The performance of each candidate is predicted computationally, often using simplified models or quantitative structure-activity relationship (QSAR) methods to reduce computational cost.

Experimental Validation: The most promising candidates identified in silico are then synthesized and tested experimentally to validate the computational predictions.

This approach has been successfully applied to various catalytic systems, from homogeneous organocatalysts to heterogeneous materials. researchgate.netaiche.org For this compound, one could envision designing a chiral phase-transfer catalyst for its enantioselective alkylation or a transition-metal catalyst for its asymmetric cross-coupling reactions.

Future Directions and Emerging Research Avenues for 2 Phenylthio Propanenitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on 2-(Phenylthio)propanenitrile is actively moving towards these goals. Traditional synthetic methods may rely on harsh reagents or produce significant waste streams. In contrast, sustainable approaches focus on alternative, eco-friendly strategies.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Development of one-pot synthesis to minimize intermediate isolation and purification steps. smolecule.com |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Synthesis | Use of non-toxic cyanide sources and avoidance of volatile organic solvents. smolecule.comscirp.org |

| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. scirp.org |

Exploration of Novel Catalytic Systems and Processes

Catalysis is a pillar of efficient chemical synthesis, and the future of this compound chemistry will heavily rely on the discovery and implementation of novel catalytic systems. Research is moving beyond traditional stoichiometric reagents towards more sophisticated and reusable catalysts that can improve reaction rates, selectivity, and sustainability.

Heterogeneous catalysts, such as metal oxides or metals supported on solid materials like silica (B1680970) or alumina, are of particular interest. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for simple recovery and reuse, which is both economically and environmentally advantageous. researchgate.net For instance, the synthesis of related nitrile-containing compounds is being explored using solid acid catalysts, which can replace hazardous and corrosive liquid acids traditionally used in reactions like the Friedel-Crafts alkylation. researchgate.net

The development of catalysts for ammoxidation, the oxidation of hydrocarbons in the presence of ammonia (B1221849) to form nitriles, is another relevant area. unibo.itosti.gov While direct ammoxidation to form this compound is not yet established, the advancement in catalysts for producing acrylonitrile (B1666552) from propane (B168953) suggests that similar technologies could be adapted for more complex nitriles. unibo.itosti.gov These systems often involve multi-metal molybdate (B1676688) or rutile-type antimonate (B1203111) catalysts. unibo.it

Furthermore, the use of Lewis acid catalysts is being refined to be more environmentally friendly. researchgate.net Research into catalysts that can function effectively in water or be easily recycled is a significant trend. researchgate.net The table below summarizes emerging catalytic systems relevant to the synthesis of nitrile compounds.

| Catalyst Type | Potential Application | Advantages |

| Heterogeneous Solid Acids | Friedel-Crafts type reactions for precursor synthesis. researchgate.net | Reusability, reduced corrosion, and easier work-up. researchgate.net |

| Multi-Metal Molybdates | Ammoxidation processes to form the nitrile group. unibo.it | High activity and selectivity in gas-phase reactions. unibo.it |

| Supported Metal Nanoparticles | Hydrogenation or other functional group transformations. researchgate.net | High surface area and catalytic efficiency. researchgate.net |

| Environmentally Benign Lewis Acids | Catalyzing addition and cyclization reactions in green solvents. researchgate.net | Reduced toxicity and environmental impact. researchgate.net |

Integration into Advanced Automated and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous flow technologies is revolutionizing both academic research and industrial production. youtube.com These platforms offer precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. youtube.comthalesnano.comillinois.edu

Flow chemistry, where reactants are continuously pumped through a network of tubes or channels, is particularly well-suited for the synthesis of this compound and its derivatives. thalesnano.com The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior heat and mass transfer. illinois.edu This enables reactions to be performed safely at temperatures and pressures exceeding the boiling point of the solvent, often leading to dramatically accelerated reaction rates and higher yields. thalesnano.comillinois.edu The precise control over residence time, temperature, and stoichiometry in a flow reactor allows for fine-tuning of reaction conditions to maximize product formation and minimize byproducts. thalesnano.com

Automation, when coupled with flow chemistry, creates a powerful tool for high-throughput synthesis and optimization. vapourtec.com An automated system can systematically vary reaction parameters to quickly identify the optimal conditions for a given transformation, accelerating the discovery of new synthetic routes and the production of libraries of related compounds for screening purposes. illinois.eduvapourtec.com Given that the synthesis of some nitriles can involve hazardous reagents or intermediates, the enclosed and controlled nature of flow reactors offers significant safety advantages by minimizing operator exposure and the quantity of hazardous material present at any given time. youtube.com

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Precise Parameter Control | Fine-tuning of temperature, pressure, and residence time for optimal yield and selectivity. thalesnano.com |

| Enhanced Heat & Mass Transfer | Faster and more efficient reactions, with improved safety for exothermic processes. illinois.edu |

| Scalability | Straightforward scaling from laboratory discovery to pilot or production scale by running the system for longer. youtube.com |

| Safety | Minimization of the volume of hazardous reagents and intermediates at any one time. youtube.com |

| Automation Compatibility | Enables high-throughput screening of reaction conditions and rapid library synthesis. vapourtec.com |

Expansion of Synthetic Utility towards Novel Molecular Scaffolds

The true value of a chemical building block like this compound lies in its ability to be transformed into more complex and valuable molecular structures. Future research will undoubtedly focus on expanding its synthetic utility to create novel molecular scaffolds that are inaccessible through other means. The unique combination of the nitrile and phenylthio groups provides a rich platform for a variety of chemical transformations.

The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic rings. The phenylthio group can also participate in a range of reactions; for example, it can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in substitution reactions or participate in elimination reactions to form alkenes.

This dual functionality allows for the construction of complex molecules with diverse stereochemistry and functionality. illinois.edu For example, derivatives of this compound could serve as precursors for the synthesis of strained carbocyclic systems or polycyclic architectures. nih.gov Its application in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals, is another promising avenue. scirp.orgnih.gov By leveraging the reactivity of both the nitrile and the sulfur linkage, chemists can devise synthetic pathways to novel molecular frameworks that could exhibit interesting biological activities or material properties. smolecule.comillinois.edu The development of tandem reactions, where multiple bonds are formed in a single operation, starting from this compound-like structures, will be a key strategy in achieving molecular complexity efficiently. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(Phenylthio)propanenitrile, and how do reaction parameters affect yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or hydrocyanation. A common approach involves reacting a thiophenol derivative with a halogenated propanenitrile precursor under basic conditions. For example, in hydrocyanation procedures, HCl and TMSCN (trimethylsilyl cyanide) are used to introduce the nitrile group, as demonstrated in similar compounds (e.g., 2-(benzylthio)ethoxypropanenitrile synthesis ). Key parameters include:

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst: Acidic conditions (e.g., HCl) enhance electrophilic activation of intermediates.

- Solvent: Dichloromethane or hexane/EtOAC mixtures are preferred for polar aprotic environments.

Yields (~85%) are optimized by controlling stoichiometry (e.g., 1:1.1 molar ratio of thiol to nitrile precursor) and purification via flash chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR identify substituents (e.g., phenylthio group at δ 7.2–7.5 ppm for aromatic protons; nitrile carbon at ~120 ppm).

- IR Spectroscopy: A sharp peak at ~2250 cm confirms the C≡N stretch.

- X-ray Diffraction: For crystalline derivatives, non-covalent interactions (e.g., C–H⋯N hydrogen bonds) stabilize supramolecular arrangements, as seen in related bromophenylpropanenitrile analogs .

Q. Table 1: Key Physical Properties of this compound (Derived from Analogous Compounds)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~177.25 g/mol (CHNS) | PubChem |

| CAS RN | Not explicitly reported; see analogs | DSSTox |

| Boiling Point | Estimated 250–280°C (extrapolated) | N/A |

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal: Segregate nitrile-containing waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the phenylthio group influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer: The phenylthio moiety acts as a directing group and stabilizes intermediates via resonance. For example:

- Suzuki Coupling: The sulfur atom coordinates with palladium catalysts, facilitating aryl-aryl bond formation.

- Cycloaddition: In Diels-Alder reactions, the electron-withdrawing nitrile group enhances dienophile reactivity, while the phenylthio group modulates regioselectivity .

Contradictions in reaction outcomes (e.g., competing pathways) are resolved by adjusting solvent polarity and catalyst loading.

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to explore pharmacological potential, as seen in phenylthioacetamide analogs .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic processes (e.g., rotational isomerism) causing signal splitting.

- 2D Techniques (COSY, HSQC): Resolve overlapping peaks by correlating H–H and H–C couplings.

- Crystallographic Validation: Compare experimental XRD data with DFT-optimized structures to confirm assignments .

Q. What role does this compound play in supramolecular chemistry?

Methodological Answer: The nitrile group participates in dipole-dipole interactions, while the phenylthio moiety engages in π-stacking. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.